molecular formula C8H10BrNO2 B13917292 3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one

3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one

Cat. No.: B13917292
M. Wt: 232.07 g/mol
InChI Key: AHHLCQXUELDZOS-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is a heterocyclic organic compound. It features a pyridine ring substituted with bromine, methoxy, and methyl groups. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one typically involves the bromination of a precursor pyridine derivative. A common synthetic route might include:

    Starting Material: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.

    Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a solvent like acetic acid.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to handle bromine safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine N-oxides.

    Reduction: Reduction reactions might target the bromine substituent, converting it to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible precursor for drug development, especially in targeting specific biological pathways.

    Industry: Used in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug precursor, it might interact with enzymes or receptors in the body, altering biochemical pathways. The bromine and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxypyridine: Lacks the additional methyl groups.

    4-Methoxy-1,6-dimethylpyridin-2(1h)-one: Lacks the bromine substituent.

    3-Bromo-1,6-dimethylpyridin-2(1h)-one: Lacks the methoxy group.

Uniqueness

3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is unique due to the combination of bromine, methoxy, and methyl groups on the pyridine ring, which can influence its reactivity and potential biological activity.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-bromo-4-methoxy-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C8H10BrNO2/c1-5-4-6(12-3)7(9)8(11)10(5)2/h4H,1-3H3

InChI Key

AHHLCQXUELDZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C)Br)OC

Origin of Product

United States

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